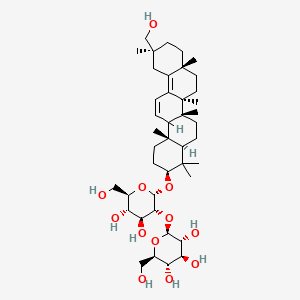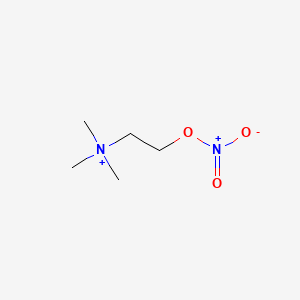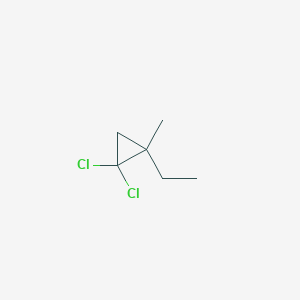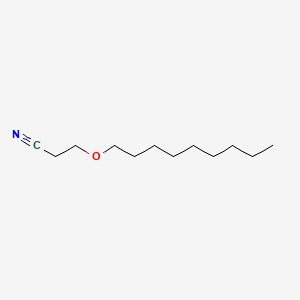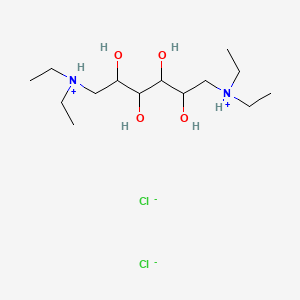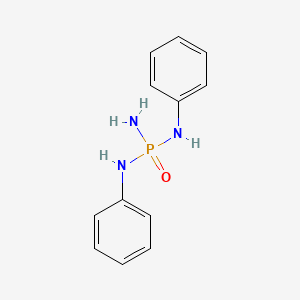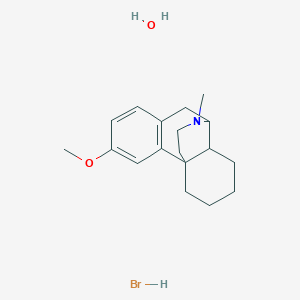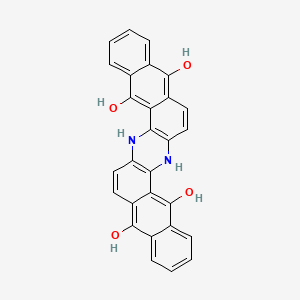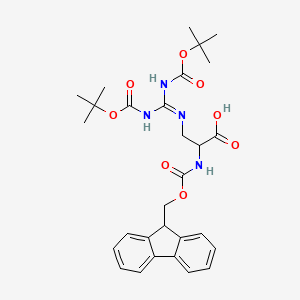
Ethyl 2-pyridin-1-ium-1-ylacetate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-pyridin-1-ium-1-ylacetate;hydrobromide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The compound consists of a pyridinium ion linked to an ethyl acetate group, with a hydrobromide counterion. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-pyridin-1-ium-1-ylacetate;hydrobromide typically involves the quaternization of pyridine with ethyl bromoacetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows: [ \text{Pyridine} + \text{Ethyl bromoacetate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-pyridin-1-ium-1-ylacetate;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Substituted pyridinium salts.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
Ethyl 2-pyridin-1-ium-1-ylacetate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-pyridin-1-ium-1-ylacetate;hydrobromide involves its interaction with biological molecules through ionic and hydrogen bonding. The pyridinium ion can interact with nucleophilic sites on enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target molecule.
Comparison with Similar Compounds
Ethyl 2-pyridylacetate: Similar structure but lacks the pyridinium ion.
Pyridinium bromide: Contains the pyridinium ion but lacks the ethyl acetate group.
Ethyl 2-pyridylacetate;hydrochloride: Similar structure but with a different counterion.
Uniqueness: Ethyl 2-pyridin-1-ium-1-ylacetate;hydrobromide is unique due to the presence of both the pyridinium ion and the ethyl acetate group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound in various applications, particularly in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H13BrNO2+ |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
ethyl 2-pyridin-1-ium-1-ylacetate;hydrobromide |
InChI |
InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1; |
InChI Key |
PXBOIFNOMWXDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


